(R)-1-Methylpyrrolidin-3-amine dihydrochloride
Overview
Description
(R)-1-Methylpyrrolidin-3-amine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a chiral amine that can be synthesized using various methods.
Mechanism of Action
The mechanism of action of (R)-1-Methylpyrrolidin-3-amine dihydrochloride is not fully understood. However, it is believed to act as a neurotransmitter and modulate the activity of various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine and dopamine in the brain, which can improve cognitive function and memory. It also has anti-inflammatory and analgesic properties, which can be beneficial in treating various inflammatory and painful conditions.
Advantages and Limitations for Lab Experiments
(R)-1-Methylpyrrolidin-3-amine dihydrochloride has several advantages for lab experiments. It is a chiral amine, which makes it useful in studying enantiomeric interactions. It is also stable under various conditions and can be easily synthesized. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for the study of (R)-1-Methylpyrrolidin-3-amine dihydrochloride. One potential direction is to further investigate its therapeutic potential in treating neurological disorders. Another direction is to study its interactions with various receptors and neurotransmitters in the brain. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Scientific Research Applications
(R)-1-Methylpyrrolidin-3-amine dihydrochloride has been widely studied for its potential therapeutic applications. It has shown promising results in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its anti-inflammatory and analgesic properties.
properties
IUPAC Name |
(3R)-1-methylpyrrolidin-3-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-7-3-2-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H/t5-;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMENRFVAAKFKIM-ZJIMSODOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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